Cannabispirol

Catalog No.
S560942
CAS No.
64052-90-0
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabispirol

Analytical labs often face isobaric interference from major cannabinoids when profiling non-cannabinoid fractions. Cannabispirol (≥98%) is a spiro-indan phenol reference standard that resolves this by eluting distinctly from CBD/THC, enabling unambiguous strain chemotyping. • Validates spiro-indan content in extracts without CBD/THC interference. • Identifies geographic chemotypes (e.g., Thai, Japanese lineages) for IP protection. • Serves as a baseline ligand in BChE enzyme inhibition assays for Alzheimer's research. • Shipped with full analytical documentation for forensic and QC compliance.

CAS Number

64052-90-0

Product Name

Cannabispirol

IUPAC Name

6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3

InChI Key

ZFFYHYZOCYEEPL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2

Synonyms

7'-hydroxy-5'-methoxyspiro(cyclohexane-1,1'-indan)-4 beta-ol, beta-cannabispiranol

Canonical SMILES

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2

The exact mass of the compound Cannabispirol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg

Cannabispirol (CAS 64052-90-0) is a specialized, non-cannabinoid spiro-indan phenol naturally occurring in Cannabis sativa. Unlike the broadly studied phytocannabinoids (e.g., THC, CBD), cannabispirol features a distinct spiro[4.5]decane derivative core. In industrial and analytical procurement, it is primarily sourced as a high-purity (≥98%) analytical reference standard. Its primary utility lies in advanced cannabis chemotyping, forensic metabolomics, and neuropharmacological research, where it serves as a critical marker for distinguishing specific geographic strains and profiling the non-cannabinoid phenolic fraction of plant extracts [1].

Research Fit

Non-cannabinoid spiro-indan scaffold for mechanistic differentiation studies
Reported plasmid curing activity (F'lac elimination in E. coli model)
Selective antibacterial screening (plasmid-carrying vs. plasmidless bacteria)

Procuring a generic cannabis extract or substituting cannabispirol with structurally related spiro-compounds—such as cannabispiran or cannabispirenone—fundamentally compromises analytical resolution. These analogs differ subtly in their saturation and functional groups (e.g., hydroxyl versus ketone moieties), leading to distinct mass-to-charge ratios and ionization efficiencies in mass spectrometry. Furthermore, attempting to use major cannabinoids like CBD as proxy markers for the non-cannabinoid fraction fails because spiro-indans elute under different chromatographic conditions and exhibit entirely different pharmacological binding profiles, particularly in cholinesterase assays [1].

Substitution Risk

Acetylcannabispirol / Cannabispirone
Lack plasmid curing activity; may not substitute for F'lac elimination studies.
Acetylcannabispirol (Selectivity Mismatch)
Non-selective killing; may not replicate selective antibacterial endpoint context.
Cannabispirenone (Ketone Analog)
Structural variation may alter immunomodulatory profile; direct substitution requires validation.

Chromatographic Separation in Complex Extracts

In reverse-phase HPLC profiling of Cannabis sativa extracts, cannabispirol demonstrates distinct elution behavior compared to major cannabinoids. Using an isocratic method (30% methanol in water with 0.1% TFA on a C18 column at 1.0 mL/min), cannabispirol and related unusual cannabinoids are successfully resolved from the dominant CBD and CBDA peaks [1].

Evidence DimensionChromatographic resolution (HPLC-UV at 225 nm)
Target Compound DataCannabispirol (resolved under isocratic 30% MeOH/0.1% TFA)
Comparator Or BaselineCBD and CBDA (co-extracted major cannabinoids)
Quantified DifferenceComplete baseline separation achieved without complex gradient programming
ConditionsLuna C18 column (250 × 4.6 mm, 5 µm), 1.0 mL/min flow rate

Enables analytical laboratories to accurately quantify minor spiro-indans without signal interference from highly concentrated major cannabinoids.

F'lac Plasmid Curing
Head-to-head
Eliminated F'lac plasmid
vs
Analogs: no elimination
Supports plasmid curing assay selection
MIC >1500 µg/mL; qualitative activity difference

Mass Spectrometric Fingerprinting

Cannabispirol (C15H20O3, MW 248.32) can be unambiguously differentiated from its close in-class analogs, cannabispiran (C15H18O3, MW 246.30) and cannabispirenone (C15H16O3, MW 244.29), using high-resolution mass spectrometry. The 2-to-4 Dalton mass differences, driven by the degree of saturation and the presence of hydroxyl versus ketone groups, prevent cross-talk in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes[1].

Evidence DimensionMolecular mass and precursor ion m/z
Target Compound DataCannabispirol (MW 248.32)
Comparator Or BaselineCannabispiran (MW 246.30) and Cannabispirenone (MW 244.29)
Quantified DifferenceClear 2–4 Da mass shift preventing isobaric interference
ConditionsHigh-resolution mass spectrometry (HRMS) profiling

Guarantees that metabolomic profiling and strain fingerprinting yield structurally unambiguous data, avoiding false-positive identifications in quality control.

Selective Killing
Head-to-head
Selectively killed plasmid-carrying E. coli
vs
Acetylcannabispirol: non-selective
Selective antibacterial endpoint context
Plasmid-carrying vs plasmidless models

Cholinesterase Binding Affinity

Beyond its use as an analytical marker, cannabispirol exhibits specific pharmacological properties that differ from standard cannabinoids. In molecular docking studies targeting Butyrylcholinesterase (BChE)—an enzyme implicated in neurodegenerative diseases—cannabispirol demonstrated a binding affinity score of -9.2 kcal/mol. This distinguishes it from other cannabis constituents like Cannabioxepane (-9.8 kcal/mol) and major cannabinoids such as CBN (-8.8 kcal/mol) [1].

Evidence DimensionBChE Binding Affinity (Docking Score)
Target Compound DataCannabispirol (-9.2 kcal/mol)
Comparator Or BaselineCBN (-8.8 kcal/mol) and Cannabioxepane (-9.8 kcal/mol)
Quantified Difference0.4 to 0.6 kcal/mol variance in binding energy
ConditionsIn silico molecular docking (AutoDock Vina) against BChE (PDB: 1P0I)

Justifies the procurement of cannabispirol as a specialized non-cannabinoid reference ligand for neurodegenerative drug discovery pipelines.

Immunosuppression Rank
Cross-study comparable
Rank 1: Cannabispirol
Weakest: Tetrahydrocannabidiolic acid
Supports immunomodulation compound ranking
1.5×10⁻⁵ M; leukocyte function panel

Cannabis Chemotyping for Forensics

Because cannabispirol can be chromatographically resolved from CBD and THC under standard HPLC conditions, it is highly valuable for forensic and quality-control laboratories. It serves as a definitive marker for chemotyping specific Cannabis sativa strains (such as identifying Thai or Japanese genetic lineages), ensuring accurate product standardization and intellectual property protection for agricultural producers [1].

Non-Cannabinoid Phenolic Extract Standardization

As the industry shifts toward broad-spectrum products, quantifying the non-cannabinoid fraction is increasingly required. High-purity cannabispirol reference standards allow manufacturers to validate the concentration of spiro-indans in their extracts using HRMS, ensuring batch-to-batch reproducibility and regulatory compliance without isobaric interference from related spiro-compounds [2].

Neuropharmacological Assay Benchmarking

Given its specific binding affinity to Butyrylcholinesterase (BChE), cannabispirol is an ideal reference compound for in vitro enzyme inhibition assays. Pharmaceutical researchers can utilize it as a baseline non-cannabinoid phenolic ligand when screening plant-derived libraries for novel Alzheimer's disease therapeutics [3].

Application Fit

Application
Selection Property
Validation Focus
Plasmid curing assay for multidrug-resistant Enterobacteriaceae
Reported F'lac plasmid elimination activity (active among spiro-analogs)
Plasmid elimination endpoint confirmation
Selective antibacterial screening model
Selective killing of plasmid-carrying vs plasmidless E. coli
Selectivity endpoint (differential survival)
In vitro immunomodulation compound ranking
Rank-order immunosuppressive potency vs. tetrahydrocannabidiolic acid
Leukocyte function panel (lymphocyte transformation, ADCC, phagocytosis)

XLogP3

2.8

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